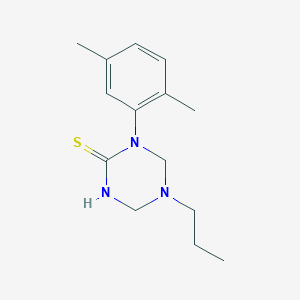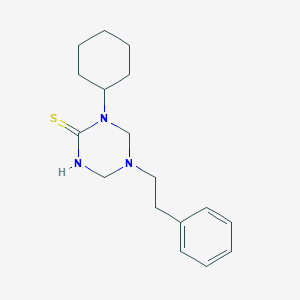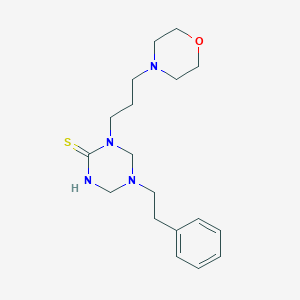![molecular formula C21H24N6OS B282699 1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B282699.png)
1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine involves the inhibition of enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. It has also been shown to have neuroprotective effects through the inhibition of amyloid-beta aggregation and oxidative stress.
Biochemical and Physiological Effects:
1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce oxidative stress. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine in lab experiments include its broad spectrum of activity against cancer cells, fungi, and bacteria, as well as its potential neuroprotective effects. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For research on 1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine include the development of more efficient synthesis methods, the investigation of its potential as a treatment for other neurodegenerative diseases, and the evaluation of its toxicity and pharmacokinetics in animal models. Additionally, the compound's potential as a drug delivery system for other therapeutic agents should be explored.
In conclusion, 1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine is a promising chemical compound with potential therapeutic applications. Its broad spectrum of activity against cancer cells, fungi, and bacteria, as well as its potential neuroprotective effects, make it a subject of significant interest in scientific research. Further studies are needed to fully understand its mechanism of action, as well as its advantages and limitations for lab experiments.
Métodos De Síntesis
The synthesis of 1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine involves the reaction of benzyl chloride with 1-(4-pyridyl)-4-methyl-1,2,3-triazole-5-thiol in the presence of potassium carbonate. The resulting compound is then reacted with piperazine in the presence of acetic acid to yield the final product.
Aplicaciones Científicas De Investigación
1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine has been the subject of several studies due to its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, and anticancer activities. Additionally, it has been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C21H24N6OS |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
1-(4-benzylpiperazin-1-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C21H24N6OS/c1-25-20(18-7-9-22-10-8-18)23-24-21(25)29-16-19(28)27-13-11-26(12-14-27)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
Clave InChI |
WUOCYIUBEGRVAN-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=NC=C4 |
SMILES canónico |
CN1C(=NN=C1SCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)




